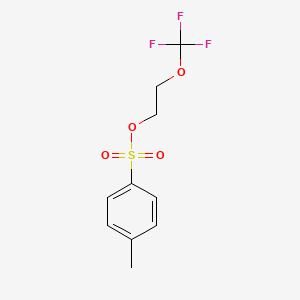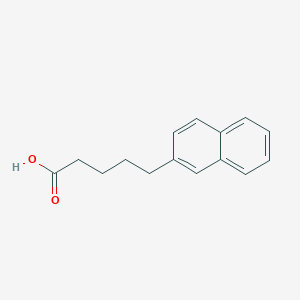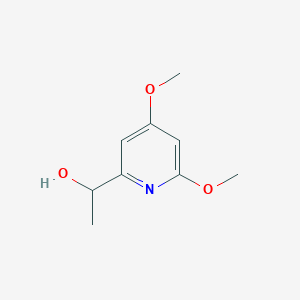
(9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenyl group, a benzhydryl group, and an azetidinyl carbamate moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate typically involves multiple steps, starting with the preparation of the fluorenyl and benzhydryl intermediates. These intermediates are then coupled with azetidin-3-yl carbamate under specific reaction conditions. Common reagents used in these reactions include bases like potassium hydroxide (KOH) and solvents such as tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenones.
Reduction: The benzhydryl group can be reduced to form benzhydrol derivatives.
Substitution: The azetidinyl carbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include fluorenones, benzhydrol derivatives, and substituted azetidinyl carbamates.
Aplicaciones Científicas De Investigación
(9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and polymers.
Comparación Con Compuestos Similares
Similar Compounds
Fluorenylmethyl carbamate: Shares the fluorenyl group but lacks the benzhydryl and azetidinyl moieties.
Benzhydryl azetidinyl carbamate: Contains the benzhydryl and azetidinyl groups but lacks the fluorenyl moiety.
Uniqueness
(9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate is unique due to its combination of fluorenyl, benzhydryl, and azetidinyl carbamate groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C31H28N2O2 |
|---|---|
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(1-benzhydrylazetidin-3-yl)carbamate |
InChI |
InChI=1S/C31H28N2O2/c34-31(35-21-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29)32-24-19-33(20-24)30(22-11-3-1-4-12-22)23-13-5-2-6-14-23/h1-18,24,29-30H,19-21H2,(H,32,34) |
Clave InChI |
SOAFMIYOCBROJD-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13672442.png)


![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)


![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)



